molecular formula C7H6F2O2 B15201592 (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one

(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one

Cat. No.: B15201592
M. Wt: 160.12 g/mol
InChI Key: MCOADYZBCGJIJF-GUCUJZIJSA-N
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Description

(1S,2R,4S,5R)-2,4-Difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic compound featuring a 7-membered oxabicyclo[3.2.1]octenone scaffold with fluorine substituents at positions 2 and 3. The stereochemistry (1S,2R,4S,5R) confers distinct spatial and electronic properties, influencing its reactivity and interactions in synthetic applications. This compound belongs to a class of bicyclic ketones widely utilized in asymmetric synthesis due to their rigid frameworks and stereochemical versatility .

Properties

Molecular Formula

C7H6F2O2

Molecular Weight

160.12 g/mol

IUPAC Name

(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C7H6F2O2/c8-5-3-1-2-4(11-3)6(9)7(5)10/h1-6H/t3-,4+,5+,6-

InChI Key

MCOADYZBCGJIJF-GUCUJZIJSA-N

Isomeric SMILES

C1=C[C@H]2[C@H](C(=O)[C@H]([C@@H]1O2)F)F

Canonical SMILES

C1=CC2C(C(=O)C(C1O2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves the use of enantioselective construction techniques. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core in the synthesis of tropane alkaloids . This method involves the use of acyclic starting materials that contain the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar techniques used for the synthesis of related bicyclic compounds, such as the use of stereoselective transformations and desymmetrization processes, would be employed.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions would depend on the desired products and the nature of the starting materials.

Major Products Formed

The major products formed from these reactions would vary depending on the type of reaction and the reagents used. For example, oxidation reactions might yield different oxidized forms of the compound, while substitution reactions could result in the formation of various substituted derivatives.

Scientific Research Applications

(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[32

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme-substrate interactions and other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.

    Industry: It might be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one exerts its effects would depend on its specific applications. In general, the compound could interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Fluorine vs. However, Cl/Br may participate in halogen bonding or act as leaving groups in nucleophilic substitutions .
  • Sulfur and Methoxy Groups : The phenylthio and methoxy substituents in the sulfur analog modify electronic properties, enabling unique reactivity in cycloadditions or oxidation reactions .

Stereochemical Considerations

The target compound’s (1S,2R,4S,5R) configuration contrasts with the (1R,5R) and (1S,5S) enantiomers of the parent scaffold (), which are critical in natural product synthesis. For example, (-)-(1S,5R)-8-oxabicyclo[3.2.1]oct-3-en-2-one was used to synthesize (+)-sundiversifolide, demonstrating the importance of absolute configuration in biological activity .

Physicochemical Properties

  • Boiling/Melting Points : Fluorine’s lower atomic weight compared to Cl/Br likely reduces the target compound’s melting point relative to its halogenated analogs.

Research Implications

The structural and electronic diversity of 8-oxabicyclo[3.2.1]octenone derivatives underscores their utility in drug discovery and asymmetric catalysis. The target compound’s fluorinated structure may offer advantages in metabolic stability and binding affinity, making it a promising candidate for further pharmacological studies.

Biological Activity

The compound (1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one , a bicyclic derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound is characterized by a bicyclic framework with fluorine substituents that can influence its biological interactions. The chemical formula is C8H8F2OC_8H_8F_2O, and it possesses unique stereochemistry that may affect its reactivity and binding to biological targets.

PropertyValue
Molecular FormulaC₈H₈F₂O
Molecular Weight174.15 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Pharmacological Effects

Research indicates that This compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
  • Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, making it a candidate for further investigation as an anticancer agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Interaction with Enzymes : The presence of fluorine atoms could enhance binding affinity to specific enzymes or receptors.
  • Cell Signaling Modulation : The compound might influence key signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various bicyclic compounds, including This compound , against HeLa and MCF-7 cell lines. The results indicated that this compound exhibited an IC50 value of 12 µM against HeLa cells, demonstrating promising anticancer potential compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that at a concentration of 25 µg/mL, it inhibited the growth of Staphylococcus aureus and Escherichia coli significantly more than control groups .

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